

Application Notes and Protocols for DIDS in Patch Clamp Electrophysiology

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Compound of Interest

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These application notes provide a detailed guide for utilizing 4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid (**DIDS**), a widely used anion exchange inhibitor, in patch clamp electrophysiology experiments. This document outlines the mechanism of action, provides quantitative data on its effects on various ion channels, and offers detailed experimental protocols for its application.

Introduction to DIDS

4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid (**DIDS**) is a chemical compound that has been extensively used as an inhibitor of anion transporters and channels since the 1970s.^[1] It functions by covalently binding to and blocking anion exchangers, such as the chloride-bicarbonate exchanger. Its mechanism can be complex, involving both reversible and irreversible blockade. While it is a potent inhibitor of many chloride channels, it is important to note that **DIDS** can also affect other ion channels, including certain types of sodium and calcium channels.^{[2][3]} Furthermore, **DIDS** is known to be unstable in aqueous solutions, where it can hydrolyze and form oligomers that may exhibit different inhibitory potencies.^[1] Therefore, freshly prepared solutions are recommended for reproducible results.

Quantitative Data: DIDS Inhibition of Various Ion Channels

The following table summarizes the inhibitory effects of **DIDS** on a selection of ion channels as determined by patch clamp electrophysiology. This data is crucial for designing experiments and interpreting results.

Ion Channel Family	Specific Channel/Current	Cell Type	DIDS Concentration/IC50	Key Findings
Chloride Channels (ClC)	ClC-Ka	Mammalian Expression System	IC50 of 100 μ M	DIDS is a known inhibitor of this chloride channel. [1]
ClC-ec1 (bacterial homolog)	Reconstituted System	IC50 of \sim 300 μ M	Hydrolyzed DIDS oligomers show significantly higher potency. [1]	
Volume-Regulated Anion Channel (VRAC)	Endogenous VRAC	HEK293 cells	Potent Blocker (specific IC50 not provided in this abstract)	DIDS is used as a standard blocker for VRAC. [4]
Intracellular Chloride Channels	Mitochondrial and Lysosomal Chloride Channels	Rat Heart	EC50 of 7 μ mol/l	DIDS inhibits by decreasing the channel open probability.
Sodium Channels (NaV)	Voltage-activated Sodium Current (INa)	Guinea Pig Ventricular Myocytes	Dissociation constant of 0.15 mM	DIDS exhibits a direct inhibitory effect, producing a use-dependent block. [2] [5]
Calcium Channels (CaV)	Cardiac Sarcoplasmic Reticulum Ca ²⁺ Release Channels	Planar Lipid Bilayers	Not specified for inhibition	DIDS can induce a step-like increase in the open probability of these channels. [3]

Experimental Protocols

This section provides a detailed methodology for investigating the effects of **DIDS** on ion channels using the whole-cell patch clamp technique on cultured cells.

Preparation of DIDS Stock and Working Solutions

Important Note: **DIDS** is unstable in aqueous solutions.^[1] Always prepare fresh solutions immediately before each experiment.

- **DIDS Stock Solution** (e.g., 100 mM):
 - Dissolve the appropriate amount of **DIDS** powder in high-quality dimethyl sulfoxide (DMSO) to make a 100 mM stock solution.
 - Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
- **DIDS Working Solution**:
 - On the day of the experiment, thaw a single aliquot of the **DIDS** stock solution.
 - Dilute the stock solution into the extracellular (bath) solution to the desired final concentration (e.g., 10 µM, 100 µM, 1 mM). The final DMSO concentration in the working solution should be kept low (typically $\leq 0.1\%$) to avoid solvent effects on the cells.
 - Vortex the working solution gently to ensure it is well mixed.

Whole-Cell Patch Clamp Protocol for DIDS Application

This protocol is a general guideline and may require optimization based on the specific cell type and ion channel being studied.

Materials:

- **Cells**: Cultured cells expressing the ion channel of interest, plated on glass coverslips.
- **Extracellular (Bath) Solution**: Composition will depend on the ion channel being studied. A typical example for recording chloride currents is (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1

MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.

[6]

- Intracellular (Pipette) Solution: Composition will depend on the experimental goals. A typical example for chloride currents is (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 5 EGTA, 4 ATP-Mg. Adjust pH to 7.2 with CsOH and osmolarity to ~290 mOsm.[7]
- Patch Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-7 MΩ when filled with intracellular solution.[8]
- Patch Clamp Rig: Including microscope, micromanipulator, amplifier, data acquisition system, and perfusion system.[8]

Procedure:

- Cell Preparation: Place a coverslip with adherent cells into the recording chamber on the microscope stage.
- Perfusion System Setup:
 - Set up a gravity-fed or pump-driven perfusion system to allow for the exchange of the extracellular solution.[8]
 - Ensure the flow rate is stable and does not cause mechanical disturbance to the patched cell (typically 1-2 mL/min).[6][8]
 - Have at least two reservoirs: one with control extracellular solution and one with the **DIDS**-containing working solution.
- Pipette Preparation and Approach:
 - Fill a patch pipette with the filtered intracellular solution and mount it on the headstage.[8]
 - Apply positive pressure to the pipette and approach a target cell under visual guidance.[8]
- Gigaohm Seal Formation:
 - Once the pipette tip touches the cell membrane, release the positive pressure.

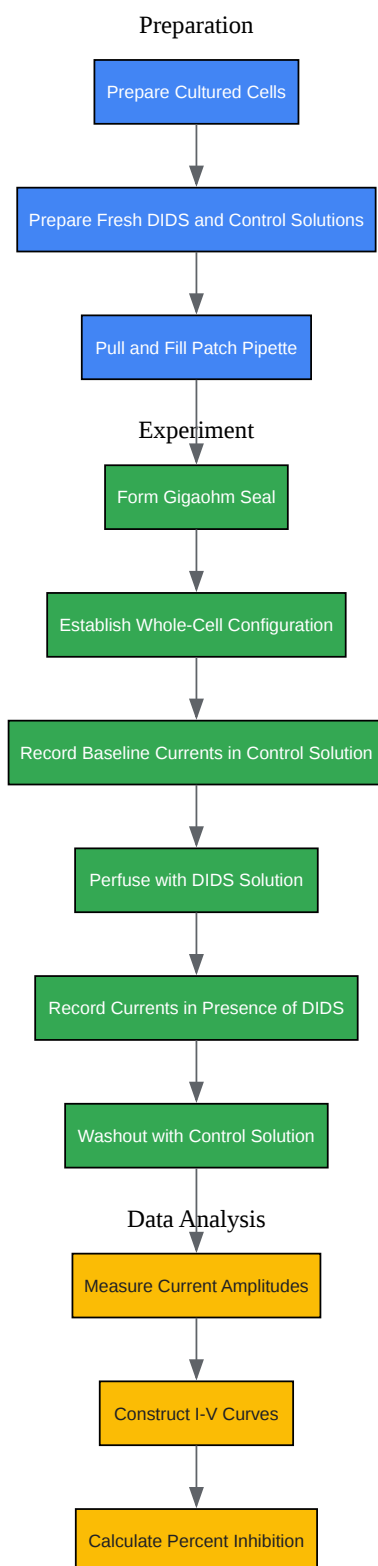
- Apply gentle suction to form a high-resistance seal ($>1\text{ G}\Omega$) between the pipette tip and the cell membrane.[8]
- Whole-Cell Configuration:
 - After achieving a stable gigaohm seal, apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.[8]
 - Allow the cell to stabilize for a few minutes before starting the recording.
- Recording Protocol:
 - Voltage-Clamp Mode: To study the effect of **DIDS** on ion channel currents, use the voltage-clamp mode.[8]
 - Baseline Recording: Perfuse the cell with the control extracellular solution and record baseline currents.
 - A typical voltage protocol to elicit chloride currents involves holding the cell at a negative potential (e.g., -60 mV) and applying a series of voltage steps to a range of potentials (e.g., -100 mV to $+100\text{ mV}$ in 20 mV increments).[9]
 - **DIDS** Application: Switch the perfusion to the **DIDS**-containing working solution. The time required for **DIDS** to exert its effect can vary, so monitor the current in real-time.
 - Recording **DIDS** Effect: Once the effect of **DIDS** has reached a steady state, repeat the voltage protocol to record the currents in the presence of the inhibitor.
 - Washout: Switch the perfusion back to the control extracellular solution to determine the reversibility of the **DIDS** block. Note that for **DIDS**, the block can be irreversible or slowly reversible.
- Data Analysis:
 - Measure the peak or steady-state current amplitudes at each voltage step before, during, and after **DIDS** application.

- Construct current-voltage (I-V) relationship plots to visualize the effect of **DIDS** on the channel's conductance and gating properties.
- Calculate the percentage of current inhibition at different voltages and **DIDS** concentrations to determine the IC50 value if desired.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key experimental workflows and a relevant signaling pathway involving anion channels that can be modulated by **DIDS**.

Experimental Workflow for **DIDS** Application in Patch Clamp

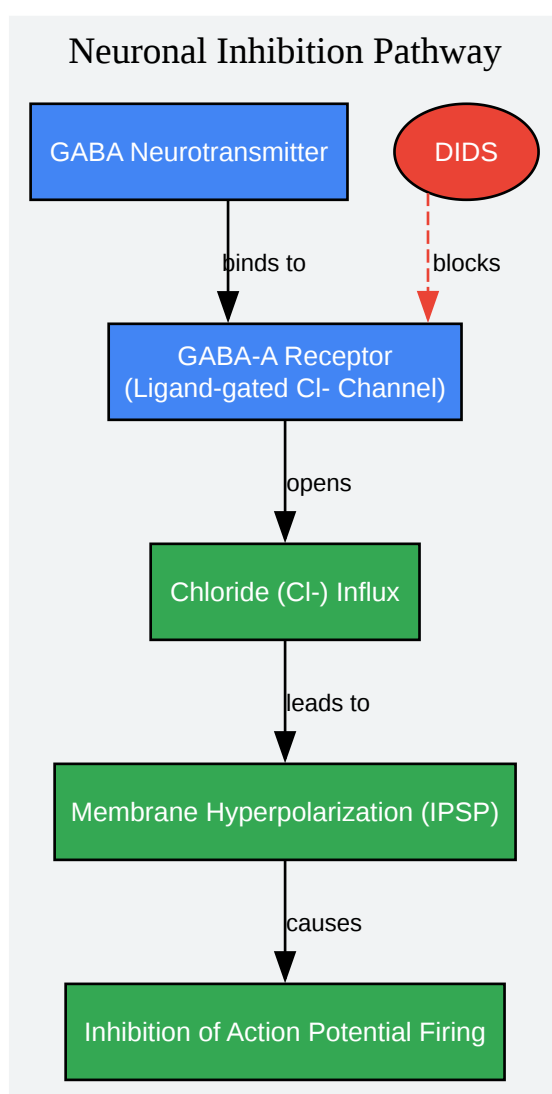


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Caption: Workflow for investigating **DIDS** effects using whole-cell patch clamp.

Signaling Pathway: Chloride Channels in Neuronal Inhibition

Chloride channels, such as GABAA receptors, play a crucial role in regulating neuronal excitability. The influx of chloride ions through these channels typically leads to hyperpolarization of the neuronal membrane, resulting in an inhibitory postsynaptic potential (IPSP) and a decrease in the likelihood of firing an action potential. **DIDS** can interfere with this process by blocking chloride channels, thereby modulating neuronal signaling.



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Caption: **DIDS** can disrupt GABAergic inhibition by blocking chloride channels.

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